2-chloro-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Description
Benzofuran is a compound that is widely found in natural and synthetic compounds with a wide range of biological and pharmacological applications . Thiazole is a heterocyclic compound that has been used to develop new compounds with diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “2-chloro-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” are not available, thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Future Directions
The future research in this area could focus on the development of new therapeutic agents to combat resistance to antibiotics and cancer drugs . The unique structural features of benzofuran and thiazole and their wide array of biological activities make them a privileged structure in the field of drug discovery .
Properties
IUPAC Name |
2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-12-6-7-16-11(8-12)9-17(25-16)15-10-26-19(21-15)22-18(23)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHAKBPKOCTIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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